molecular formula C27H24N6S3 B7731947 2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine

2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine

Cat. No.: B7731947
M. Wt: 528.7 g/mol
InChI Key: MLZDMBPZXGFDDU-DHZHZOJOSA-N
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Description

2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the phenylprop-2-enylthio group, and the cyclization to form the cyclopenta[1,2-d]pyrimidino[4,5-b]thiophene core. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules and thiophene derivatives. Examples include:

  • 2-Hydroxy-2-methylpropiophenone
  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide

Uniqueness

What sets 2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine apart is its unique combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

10-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6S3/c28-24-23-20-14-7-15-21(20)36-25(23)30-26(29-24)35-17-22-31-32-27(33(22)19-12-5-2-6-13-19)34-16-8-11-18-9-3-1-4-10-18/h1-6,8-13H,7,14-17H2,(H2,28,29,30)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZDMBPZXGFDDU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(N4C5=CC=CC=C5)SCC=CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(N4C5=CC=CC=C5)SC/C=C/C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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